4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine
Description
This compound features a benzenesulfonyl core linked to a morpholine ring and a 4,5-dihydroimidazole moiety substituted with a pyridin-3-ylmethyl sulfanyl group. The morpholine group enhances solubility, while the pyridine and imidazole rings may contribute to binding interactions with biological targets .
Properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c25-19(24-9-8-22-20(24)29-15-16-2-1-7-21-14-16)17-3-5-18(6-4-17)30(26,27)23-10-12-28-13-11-23/h1-7,14H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZVVACTUGSLKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, which can be synthesized through the condensation of glyoxal and ammonia . The pyridine moiety is introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups . The morpholine ring is then attached through a series of substitution and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions often require the use of strong bases or acids to activate the leaving groups .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways . The presence of multiple functional groups allows it to engage in diverse interactions, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Core Structural Features
Target Compound :
- Benzenesulfonyl backbone : Provides rigidity and stabilizes sulfonamide interactions.
- Morpholine substituent : Improves hydrophilicity and metabolic stability.
Analog 1 : 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxybenzimidazole derivatives (e.g., 3o, 3p)
- Benzimidazole core : Replaces the dihydroimidazole group, increasing planarity.
- Sulfinyl linkage : Oxidized sulfur (compared to sulfanyl in the target compound) may reduce stability.
Analog 2 : 4-{4-[(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine (CAS: 866050-42-2)
- Nitro group : Strong electron-withdrawing effect increases electrophilicity.
- 2-Methyl substitution : Steric hindrance may reduce binding affinity compared to the pyridine group in the target compound.
Analog 3: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2 402 347 A1)
NMR Spectral Comparison
Key ¹H-NMR shifts for analogs (CDCl₃, δ ppm):
- 3o/3p : Methoxy signals at 3.80–3.91 ppm; morpholine protons at 2.09–4.99 ppm .
- 3q/3r: Dimethylaminomethyl groups show singlets at 3.00 ppm; aromatic protons at 6.54–8.21 ppm .
The target compound’s pyridine protons are expected near 7.5–8.5 ppm, while the dihydroimidazole’s NH signal (if present) would likely appear downfield (>10 ppm).
Functional Group Impact on Properties
- Morpholine vs. Piperidine : Morpholine’s oxygen atom increases polarity compared to piperidine derivatives (e.g., 4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine, CAS 696619-07-5) . This enhances aqueous solubility but may reduce lipophilicity.
- Sulfanyl (C–S) vs.
- Pyridine vs. Nitro : The pyridine ring offers basicity and hydrogen-bonding capability, whereas nitro groups are strongly electron-withdrawing, affecting electronic distribution and reactivity .
Biological Activity
The compound 4-[4-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]morpholine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyridine and Imidazole Rings : These heterocyclic structures are known for their diverse biological activities.
- Morpholine Moiety : Often associated with enhanced solubility and bioavailability.
- Sulfonamide Group : Implicated in various pharmacological activities, including antibacterial and anticancer effects.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 722.9 g/mol |
| XLogP3-AA | 5.5 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 9 |
Anticancer Activity
Research indicates that compounds containing imidazole and sulfonamide functionalities exhibit significant antiproliferative effects on various cancer cell lines. For instance, studies have shown that related imidazole derivatives can inhibit the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38 to 3.77 µM .
Case Study: Cytotoxicity Testing
In vitro cytotoxicity testing of similar compounds demonstrated:
- Compound 5l : Exhibited high selectivity towards the SISO cell line, inducing apoptosis at concentrations correlating with its IC50 value .
- Mechanism of Action : The presence of electron-withdrawing substituents in the structure enhances the inhibitory activity against tumor cells.
Antioxidant Properties
The imidazoline scaffold has been linked to antioxidant activities, which are crucial for mitigating oxidative stress in cells. Preliminary evaluations suggest that derivatives of this compound may possess potent antioxidant capabilities, although specific assays are still required to quantify these effects .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in cancer progression. Notably, sulfonamide derivatives have been identified as effective inhibitors of carbonic anhydrase, an enzyme implicated in tumor growth and metastasis .
Other Biological Activities
Beyond anticancer properties, the compound may exhibit:
- Antibacterial Activity : Sulfonamide groups are traditionally known for their antibacterial properties.
- Cytotoxic Effects : Related compounds have shown cytotoxic effects against various human cancer cell lines, indicating a broad spectrum of biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
